molecular formula C24H20N4O2 B5555414 N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B5555414
M. Wt: 396.4 g/mol
InChI Key: HSCKJDSURRLDSD-KPDVKPKXSA-N
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Description

Pyrazole derivatives, including compounds with structural similarities to the one , have been widely studied due to their diverse pharmacological properties and applications in material science. The synthesis and characterization of these compounds often involve detailed analysis of their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves condensation reactions, where hydrazides react with aldehydes or ketones. These reactions are often facilitated by acid catalysts or under reflux conditions. Characterization is usually achieved through spectroscopic methods such as FT-IR, NMR (1H & 13C), and mass spectrometry, confirming the structure of the synthesized compounds (Karrouchi et al., 2021).

Scientific Research Applications

Antioxidant and Anticancer Activity

N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been explored for their potential in antioxidant and anticancer activities. For instance, some derivatives demonstrated significant antioxidant activity, exceeding that of ascorbic acid. These compounds have also been tested for anticancer efficacy against human glioblastoma and breast cancer cell lines, with some showing notable cytotoxic effects against these cancers (Tumosienė et al., 2020).

Corrosion Protection

Studies have shown that certain carbohydrazide-pyrazole compounds, including derivatives of N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, exhibit effective corrosion protection behavior. These compounds have been tested as inhibitors for mild steel corrosion in acidic environments, displaying high inhibition efficiency and forming protective layers on metal surfaces (Paul et al., 2020).

Antibacterial Properties

Certain derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some of these derivatives have shown significant activity against pathogenic and opportunistic bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Pitucha et al., 2011).

Molecular Docking and Computational Studies

Computational and pharmacological evaluations of pyrazole derivatives, including those similar in structure to N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, have been conducted. These studies include toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, contributing to the understanding of their potential therapeutic applications (Faheem, 2018).

Other Applications

Further research into pyrazole derivatives reveals their diverse applications in fields like toxicity and antioxidant activity evaluation, formation of protective layers against DNA damage, and potential use in synthesizing new molecules with various biological activities (Jasril et al., 2019; Abdel-Wahab et al., 2009), (Abdel-Wahab, El-ahl, & Badria, 2009).

properties

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-30-23-11-5-4-8-18(23)10-6-14-25-28-24(29)22-16-21(26-27-22)20-13-12-17-7-2-3-9-19(17)15-20/h2-16H,1H3,(H,26,27)(H,28,29)/b10-6+,25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKJDSURRLDSD-KPDVKPKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (3(2-meo-PH)allylidene)hydrazide

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